molecular formula C₁₆H₃₁N₂O₈P B1146570 (3S,4S,5R)-4-アセチルアミノ-5-アミノ-3-ペンタン-3-イルオキシシクロヘキセン-1-カルボン酸エチル;リン酸 CAS No. 1035895-89-6

(3S,4S,5R)-4-アセチルアミノ-5-アミノ-3-ペンタン-3-イルオキシシクロヘキセン-1-カルボン酸エチル;リン酸

カタログ番号: B1146570
CAS番号: 1035895-89-6
分子量: 410.4
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-Oseltamivir Phosphate is the enantiomer of Oseltamivir Phosphate, a pharmaceutical compound known for its antiviral properties, particularly against influenza viruses. It functions as a neuraminidase inhibitor, preventing the release and spread of the virus from infected cells. This compound is a prodrug, which means it is metabolized into its active form, oseltamivir carboxylate, in the body.

科学的研究の応用

Treatment of Influenza

Ent-Oseltamivir phosphate is primarily indicated for the treatment and prevention of acute, uncomplicated influenza A and B infections. Clinical studies have demonstrated its efficacy in reducing the duration and severity of influenza symptoms:

  • Efficacy : In a clinical trial involving 629 participants, oseltamivir significantly reduced the duration of illness by approximately 24 hours compared to placebo, with a notable decrease in fever and respiratory symptoms .
  • Safety : The compound has shown a high safety margin in various toxicity studies, making it suitable for diverse patient populations, including children and the elderly .

Prophylaxis

Oseltamivir is also utilized for prophylactic purposes, particularly in high-risk populations such as immunocompromised individuals. A study indicated that oseltamivir reduced symptomatic influenza incidence by 55% among participants receiving it as prophylaxis .

Potential Beyond Influenza

Recent research has explored alternative applications of ent-Oseltamivir phosphate beyond its antiviral properties:

  • Anti-Atrial Fibrillation : A translational study highlighted its potential as an anti-arrhythmic agent. Oseltamivir demonstrated effectiveness in prolonging atrial conduction time and suppressing atrial fibrillation in animal models, suggesting a novel application for cardiac arrhythmias .

Pharmacokinetics

The pharmacokinetic profile of ent-Oseltamivir phosphate is characterized by rapid absorption and conversion to its active form (oseltamivir carboxylate). The drug's elimination half-life allows for convenient dosing regimens—typically twice daily—making it manageable for patients .

Case Study 1: Efficacy in Pediatric Patients

A recent study involving hospitalized children showed that early administration of oseltamivir led to reduced hospitalization duration and lower readmission rates within seven days. This underscores its critical role in managing severe influenza cases in vulnerable populations .

Case Study 2: Immunocompromised Patients

In a multicenter study focused on solid organ transplant recipients, oseltamivir was administered over an extended period (12 weeks) during active influenza seasons. Results indicated a significant reduction in clinical influenza cases among those treated compared to placebo .

生化学分析

Biochemical Properties

ent-Oseltamivir Phosphate is a neuraminidase inhibitor . Neuraminidase is an enzyme that is critical for the life cycle of the influenza virus. By inhibiting this enzyme, ent-Oseltamivir Phosphate prevents new viral particles from being released from infected cells .

Cellular Effects

ent-Oseltamivir Phosphate affects various types of cells, primarily those infected by the influenza virus. It inhibits the viral neuraminidase enzyme, preventing the release of new virus particles and thereby limiting the spread of infection .

Molecular Mechanism

The active metabolite of ent-Oseltamivir Phosphate binds to the active site of the influenza virus neuraminidase, which inhibits its function and prevents the virus from spreading to other cells .

Temporal Effects in Laboratory Settings

In laboratory settings, ent-Oseltamivir Phosphate has been shown to be stable and effective over time . It continues to inhibit the neuraminidase enzyme, preventing the spread of the virus .

Dosage Effects in Animal Models

The effects of ent-Oseltamivir Phosphate in animal models vary with dosage. Higher doses result in greater inhibition of viral replication. Like all medications, it can have toxic or adverse effects at high doses .

Metabolic Pathways

ent-Oseltamivir Phosphate is metabolized in the liver to its active form, oseltamivir carboxylate . This metabolite is responsible for the drug’s antiviral activity .

Transport and Distribution

After oral administration, ent-Oseltamivir Phosphate is widely distributed throughout the body, including the respiratory tract where the influenza virus replicates .

Subcellular Localization

The active metabolite of ent-Oseltamivir Phosphate, oseltamivir carboxylate, exerts its effects in the extracellular space where it inhibits the viral neuraminidase enzyme .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Oseltamivir Phosphate typically begins with (–)-shikimic acid as the starting material. The process involves several key steps:

Industrial Production Methods: Industrial production of ent-Oseltamivir Phosphate involves optimizing the reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

    Oxidation: ent-Oseltamivir Phosphate can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the azide and mesyl groups during synthesis.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium azide, mesyl chloride.

Major Products: The major products formed from these reactions include various intermediates such as aziridines, azides, and the final active metabolite, oseltamivir carboxylate .

作用機序

ent-Oseltamivir Phosphate exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the respiratory tract. The active metabolite, oseltamivir carboxylate, binds to the active site of neuraminidase, blocking its function and reducing viral replication .

類似化合物との比較

    Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Peramivir: An intravenous neuraminidase inhibitor used for treating severe influenza infections.

    Laninamivir: A long-acting neuraminidase inhibitor with a different administration route.

Uniqueness: ent-Oseltamivir Phosphate is unique due to its oral bioavailability and its ability to be rapidly converted into its active form in the body. This makes it highly effective for both treatment and prophylaxis of influenza, providing a convenient option for patients compared to other neuraminidase inhibitors .

生物活性

Ent-Oseltamivir phosphate, a prodrug of the antiviral agent oseltamivir carboxylate, is primarily used in the treatment and prevention of influenza. This compound exhibits significant biological activity through its selective inhibition of viral neuraminidase, an essential enzyme for viral replication and spread. This article delves into the detailed biological mechanisms, pharmacological effects, and therapeutic implications of ent-oseltamivir phosphate, supported by various studies and data.

Ent-oseltamivir phosphate is converted into its active form, oseltamivir carboxylate, predominantly in the liver. The active metabolite inhibits the neuraminidase enzyme on the surface of influenza viruses, which is crucial for the release of new virions from infected cells. By blocking this enzyme, oseltamivir reduces viral shedding and limits the spread of infection within the host.

Key Points:

  • Target Enzyme : Neuraminidase (NA)
  • Viral Targets : Influenza A and B viruses
  • Inhibition Mechanism : Competitive inhibition at the active site of NA

Pharmacological Profile

The pharmacological profile of ent-oseltamivir phosphate reflects its selectivity and efficacy in inhibiting influenza virus replication.

Table 1: Pharmacological Activity of Oseltamivir Phosphate

Parameter Value
IC50 against Influenza A 0.1 - 0.5 µM
IC50 against Influenza B 0.2 - 0.6 µM
Therapeutic Index >220
Absorption Rapidly absorbed (75% to systemic circulation as active form)
Half-life (Oseltamivir) 1-3 hours
Half-life (Carboxylate) 6-10 hours

Biological Activity Studies

Numerous studies have assessed the biological activity of ent-oseltamivir phosphate in vitro and in vivo.

In Vitro Studies

Research indicates that ent-oseltamivir phosphate exhibits low levels of activity against non-influenza neuraminidases at concentrations up to 1 mM, suggesting high specificity for viral targets. For instance, no significant inhibition was observed against recombinant human neuraminidases Neu1–4 at concentrations below thresholds that would affect viral neuraminidase .

In Vivo Studies

A notable study demonstrated that ent-oseltamivir phosphate provides otoprotection in mouse models against cisplatin-induced hearing loss. The study found that both ent-oseltamivir phosphate and oseltamivir carboxylate had similar protective effects on outer hair cells with an EC50 around 450 nM . This indicates potential therapeutic applications beyond antiviral activity.

Case Studies

A randomized clinical trial involving 629 healthy adults showed that treatment with oseltamivir significantly reduced the duration and severity of influenza symptoms. Patients treated with oseltamivir experienced a reduction in illness duration by over 30% compared to placebo . Additionally, secondary complications were less frequent among those receiving treatment.

Safety Profile

Ent-oseltamivir phosphate has been shown to have a favorable safety profile with minimal adverse effects. Common side effects include nausea and vomiting, but these are generally mild and transient . The compound does not interact significantly with cytochrome P450 enzymes, reducing the risk of drug-drug interactions.

特性

IUPAC Name

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUMBJQJWIWGJ-DSMRVHDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。